1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide

Description

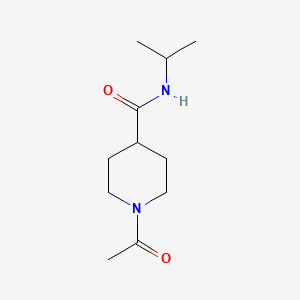

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-N-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-8(2)12-11(15)10-4-6-13(7-5-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLPKIAGLKOTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCN(CC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target compound’s structure necessitates two key transformations: (1) introduction of the acetyl group at the piperidine nitrogen and (2) formation of the N-isopropyl carboxamide at the 4-position. Two primary routes emerge from literature analysis:

- Acetylation of piperidine-4-carboxylic acid followed by amide coupling with isopropylamine

- Amide formation with isopropylamine prior to piperidine nitrogen acetylation

Both pathways leverage established peptide coupling and acylation techniques, with variations in intermediate stability and reaction efficiency.

Step-by-Step Methodologies

Route 1: Acetylation Followed by Amide Formation

Synthesis of 1-Acetylpiperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid (isonipecotic acid) undergoes N-acetylation using acetic anhydride under basic conditions. In a representative protocol:

- Reagents : Piperidine-4-carboxylic acid (1.0 equiv), acetic anhydride (1.2 equiv), triethylamine (3.0 equiv), dichloromethane (DCM).

- Procedure : The reaction is conducted at 0–5°C to mitigate exothermic effects, followed by gradual warming to ambient temperature over 18 hours. The product precipitates as a white solid after solvent removal and washing.

- Yield : Quantitative conversion (≥95%).

Activation and Amide Coupling

The carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂):

- Reagents : 1-Acetylpiperidine-4-carboxylic acid (1.0 equiv), SOCl₂ (2.0 equiv), DCM.

- Procedure : Reflux at 40°C for 4 hours, followed by solvent evaporation. The resultant acid chloride is reacted with isopropylamine (1.5 equiv) in DCM at 0°C, yielding the target carboxamide after aqueous workup.

- Yield : 80–85% (estimated from analogous couplings).

Route 2: Amide Formation Followed by Acetylation

Synthesis of N-(Propan-2-yl)Piperidine-4-Carboxamide

Piperidine-4-carboxylic acid is directly coupled to isopropylamine using carbodiimide-based coupling agents:

- Reagents : Piperidine-4-carboxylic acid (1.0 equiv), isopropylamine (1.2 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv), DCM.

- Procedure : Stirring at ambient temperature for 12–18 hours, followed by extraction and chromatography.

- Yield : 70–75% (based on indole carboxamide analogs).

N-Acetylation of Piperidine

The secondary amine undergoes acetylation under mild conditions:

Comparative Analysis of Synthetic Pathways

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 70–80% | 63–71% |

| Reaction Steps | 2 | 2 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Route 1 offers higher yields due to the stability of 1-acetylpiperidine-4-carboxylic acid during acid chloride formation. Conversely, Route 2’s lower yield stems from competitive side reactions during the coupling step, necessitating chromatographic purification.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Acetylation : Catalytic DMAP (4-dimethylaminopyridine) accelerates acetic anhydride reactions, reducing reaction time to 6 hours.

- Hydrogenation Alternatives : Transfer hydrogenation with formaldehyde, as described for 1-methylpiperidine derivatives, is unsuitable for acetylation but highlights the utility of palladium catalysts in piperidine functionalization.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

One of the significant applications of 1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide is its role as a CCR5 antagonist. This compound has been optimized to enhance its metabolic stability and binding affinity, making it a candidate for HIV treatment. In studies, derivatives of this compound have demonstrated potent inhibition of HIV-1 replication, with some showing IC50 values as low as 1.1 nM against clinical isolates . The compound's ability to inhibit membrane fusion is crucial for its antiviral efficacy.

2. Cancer Therapy

The compound also shows promise in cancer therapy. Research indicates that piperidine derivatives can act as inhibitors of tankyrase, an enzyme involved in the Wnt signaling pathway, which is often dysregulated in cancers . The inhibition of tankyrase can lead to reduced tumor growth and proliferation, making these compounds valuable in developing anticancer therapies.

Neurodegenerative Disease Treatment

1. Alzheimer's Disease

Recent studies have highlighted the potential of piperidine derivatives, including 1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide, in treating neurodegenerative diseases such as Alzheimer's disease. These compounds are believed to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission and improving cognitive functions . The structural modifications in these compounds can lead to increased potency and selectivity against targets implicated in Alzheimer's pathology.

Comprehensive Data and Case Studies

The following table summarizes key findings related to the applications of 1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Activity

- SARS-CoV-2 PLpro Inhibition: The naphthalene-containing analog (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide demonstrated moderate inhibition of SARS-CoV-2 papain-like protease (PLpro), a critical viral replication enzyme. Its bulky aromatic substituents likely enhance binding to the hydrophobic S4 pocket of PLpro .

Enzyme Inhibition and Selectivity

DRAK1/DRAK2 Dual Inhibition :

The acetylated analog 1-acetyl-N-(5-(3,4-dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)piperidine-4-carboxamide (10y) exhibited potent inhibition of death-associated protein kinases (DRAK1/2), with IC₅₀ values < 100 nM. The isothiazolopyridine moiety contributes to π-π stacking interactions in the ATP-binding pocket . The target compound lacks this heteroaromatic system, suggesting lower kinase affinity.- Phosphodiesterase 4 (PDE4) Inhibition: Derivatives like 1-ethyl-N-(4-methoxy-2-(trifluoromethyl)benzyl)piperidine-4-carboxamide showed PDE4 inhibitory activity, attributed to the trifluoromethyl group enhancing electronegativity and binding to the catalytic site .

Metabolic Stability

- The methylated analog T8S (1-acetyl-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide) has higher molecular weight and lipophilicity (clogP ~1.8) compared to the target compound (clogP ~1.2), which may improve blood-brain barrier permeability but reduce aqueous solubility .

Key Structural Trends and Implications

Substituent Effects on Bioactivity :

- Aromatic Bulky Groups (e.g., naphthalene, benzyl): Enhance binding to hydrophobic enzyme pockets (e.g., PLpro, DRAK1/2) but may reduce solubility .

- Electron-Withdrawing Groups (e.g., trifluoromethyl): Improve enzyme inhibition via polar interactions .

- Acetyl vs. Alkyl Groups : Acetylation may confer metabolic stability by resisting oxidative degradation compared to ethyl or propyl substituents .

Limitations of the Target Compound : The absence of extended aromatic systems or charged moieties in 1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide likely limits its utility in targeting viral proteases or kinases. However, its simplicity makes it a viable scaffold for further derivatization.

Biological Activity

1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development for various therapeutic targets. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound 1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide features a piperidine ring substituted with an acetyl group at the nitrogen and a propan-2-yl group at the carbon adjacent to the amide. This unique structure contributes to its biological properties.

Antiviral Activity

1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide has shown significant antiviral activity, particularly as a CCR5 antagonist. In studies, derivatives of piperidine-4-carboxamide, including this compound, demonstrated potent inhibition of HIV-1 envelope-mediated membrane fusion. For instance, a related compound exhibited an IC50 value of 0.42 nM against HIV-1, indicating strong antiviral potential .

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases, which are crucial in cancer and other diseases. A study highlighted that modifications within the carboxamide moiety can lead to enhanced GSK-3β inhibitory activity. Compounds with similar structures showed IC50 values ranging from 10 to 1314 nM, suggesting that structural alterations can significantly impact their efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups in the piperidine structure can enhance biological activity. For instance:

| Compound | IC50 (nM) | Activity |

|---|---|---|

| 5m | 3.5 | CCR5 binding affinity |

| TAK-220 | 0.42 | Inhibition of HIV membrane fusion |

| Compound 62 | 8 | GSK-3β inhibition |

These findings suggest that optimizing substituents on the piperidine ring can lead to compounds with improved pharmacological profiles.

Case Study 1: CCR5 Antagonists

In a comparative study involving several piperidine derivatives, it was found that introducing polar groups significantly improved metabolic stability and antiviral potency. Compound TAK-220 was selected for clinical development due to its favorable pharmacokinetic properties and robust inhibition of HIV replication in vitro .

Case Study 2: Cancer Therapeutics

Research into the use of piperidine derivatives in cancer therapy revealed that certain modifications could lead to enhanced cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of 11.3 μM against HepG2 liver cancer cells and induced significant apoptosis . This highlights the potential of piperidine-based compounds in targeting multiple pathways involved in tumorigenesis.

Q & A

Q. What experimental designs are optimal for validating the compound’s in vivo efficacy in disease models?

- Methodological Answer :

- Animal Models : Use transgenic mice (e.g., Parkinson’s disease models) for neurological applications .

- Dosing Regimen : Apply twice-daily oral dosing (10 mg/kg) with plasma concentration monitoring via LC-MS/MS .

- Endpoint Analysis : Quantify biomarkers (e.g., α-synuclein for neurodegeneration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.